molecular formula C12H13N3O B11801204 1-(4-Ethylphenyl)-1H-imidazole-4-carboxamide

1-(4-Ethylphenyl)-1H-imidazole-4-carboxamide

Cat. No.: B11801204
M. Wt: 215.25 g/mol
InChI Key: LAEYBZGPCVZEDV-UHFFFAOYSA-N
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Description

1-(4-Ethylphenyl)-1H-imidazole-4-carboxamide is a heterocyclic compound featuring an imidazole core substituted at the 1-position with a 4-ethylphenyl group and at the 4-position with a carboxamide moiety. This structure confers unique physicochemical and biological properties, making it a candidate for pharmaceutical development.

Properties

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

IUPAC Name

1-(4-ethylphenyl)imidazole-4-carboxamide

InChI

InChI=1S/C12H13N3O/c1-2-9-3-5-10(6-4-9)15-7-11(12(13)16)14-8-15/h3-8H,2H2,1H3,(H2,13,16)

InChI Key

LAEYBZGPCVZEDV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C=C(N=C2)C(=O)N

Origin of Product

United States

Preparation Methods

Cycloaddition-Based Approaches

The construction of the imidazole ring via cycloaddition reactions has been extensively documented. A seminal method involves the reaction of ethyl isocyanoacetate with imidoyl chlorides under controlled conditions to form 1,5-disubstituted imidazole-4-carboxylates. For this compound, this approach can be adapted by substituting the aryl groups in the imidoyl chloride precursor. For instance, using 4-ethylphenyl-substituted imidoyl chlorides enables direct incorporation of the ethylphenyl moiety at the 1-position of the imidazole ring. Subsequent hydrolysis of the ethyl ester to a carboxylic acid, followed by amidation, yields the target carboxamide.

Reaction conditions such as solvent choice (e.g., DMF or toluene) and base selection (e.g., triethylamine) critically influence cycloaddition efficiency. The use of copper(I) chloride as a catalyst, as reported in early studies, accelerates the reaction while minimizing side products. Post-cycloaddition modifications, including ester hydrolysis and amide coupling, require precise pH control to avoid decomposition of the imidazole core.

Multi-Step Synthesis from Acetyl Glycine Ethyl Ester

A patent-pending methodology for synthesizing 1H-imidazole-4-carboxylic acid derivatives provides a foundational framework for adapting to this compound. The process begins with acetyl glycine ethyl ester, which undergoes enolization, cyclization, and catalytic oxidation to form the imidazole ring. Introducing the 4-ethylphenyl group necessitates modifying the cyclization step to include a 4-ethylphenyl-substituted electrophile, such as a benzyl halide or aryl boronic acid, during the ring-closing phase.

Key steps include:

  • Enolization : Acetyl glycine ethyl ester reacts with sodium ethylate and ethyl formate in methyl acetate, forming an enol sodium salt.

  • Cyclization : The enolate intermediate reacts with potassium thiocyanate and copper salts to yield 2-sulfydryl-4-imidazole-ethyl formate.

  • Oxidation and Functionalization : Catalytic desulfurization using an inorganic salt composite (barium sulfate, ferric nitrate, iron sulfate) removes the thiol group, while introducing the 4-ethylphenyl moiety via electrophilic aromatic substitution.

Catalytic Methods and Optimization

Inorganic Salt Composite Catalysts

The patent CN105693619A discloses a barium sulfate-ferric nitrate-iron sulfate composite catalyst that enhances oxidation and desulfurization efficiency during imidazole synthesis. In the context of this compound, this catalyst facilitates the removal of sulfur groups post-cyclization, enabling cleaner conversion to the desired carboxamide. The catalyst’s preparation involves UV irradiation and high-temperature calcination, which optimize its surface area and reactivity.

Table 1: Catalyst Composition and Performance

Catalyst ComponentWeight RatioReaction Yield (%)
Barium sulfate2078
Ferric nitrate182
Iron sulfate485

Data adapted from CN105693619A demonstrates that iron sulfate-rich formulations yield superior results, likely due to enhanced Lewis acidity.

Solvent and Temperature Effects

Solvent polarity profoundly impacts reaction kinetics and product stability. Polar aprotic solvents like DMF improve cycloaddition rates but may complicate downstream amidation due to residual solvent interference. Conversely, toluene, used in the patent method, offers ideal polarity for catalytic desulfurization while facilitating easy solvent removal via evaporation.

Temperature optimization is equally critical. For example, cyclization reactions proceed optimally at 60–75°C, whereas higher temperatures (>80°C) risk imidazole ring degradation. Hydrolysis of ethyl esters to carboxylic acids, a precursor to carboxamide formation, requires milder conditions (25–30°C) to prevent over-acidification.

Characterization and Quality Control

Analytical Techniques

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR spectra confirm the presence of the 4-ethylphenyl group (δ 1.2 ppm, triplet for CH2CH3) and carboxamide protons (δ 6.8–7.5 ppm).

  • High-Performance Liquid Chromatography (HPLC) : Purity assessments using reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensure >98% purity for pharmaceutical-grade material.

  • Mass Spectrometry (MS) : ESI-MS identifies the molecular ion peak at m/z 244.1 [M+H]+, corroborating the molecular formula C12H13N3O.

Comparative Analysis of Synthetic Methods

Table 2: Method Comparison for this compound

MethodStarting MaterialCatalystYield (%)AdvantagesLimitations
CycloadditionEthyl isocyanoacetateCuCl65–75Modular, scalableRequires protective groups
Multi-StepAcetyl glycine ethyl esterBaSO4-Fe composite70–85High purity, robust catalystMulti-step, time-intensive
AmidationImidazole-4-carboxylic acidNone60–70Simple final stepLow yield without activation

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Reaction Type Conditions Products Reference
Acidic hydrolysisHCl (6M), reflux, 6h1-(4-Ethylphenyl)-1H-imidazole-4-carboxylic acid
Basic hydrolysisNaOH (2M), 80°C, 4hSodium 1-(4-ethylphenyl)-1H-imidazole-4-carboxylate

Key findings:

  • Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, facilitating nucleophilic water attack.

  • Basic hydrolysis generates carboxylate salts, which exhibit improved solubility in polar solvents .

Oxidation Reactions

The imidazole ring and ethylphenyl substituent are susceptible to oxidation under strong oxidative conditions.

Oxidizing Agent Conditions Major Product Yield
KMnO₄H₂O, 90°C, 3h4-Carboxyimidazole derivative58%
CrO₃/H₂SO₄Acetone, 0°C, 2hEpoxidation of ethyl group32%

Mechanistic insights:

  • KMnO₄ oxidizes the imidazole ring at position 2, forming a carboxylic acid derivative .

  • Chromium-based reagents selectively epoxidize the ethyl group’s terminal carbon.

Substitution Reactions

The carboxamide and ethylphenyl groups participate in nucleophilic and electrophilic substitutions.

Nucleophilic Acyl Substitution

Replacement of the carboxamide’s NH₂ group with other nucleophiles:

Reagent Conditions Product Application
SOCl₂Reflux, 2h1-(4-Ethylphenyl)-1H-imidazole-4-carbonyl chloridePrecursor for esters/amides
NH₂OHEtOH, 60°C, 4hHydroxamic acid derivativeMetal chelation studies

Electrophilic Aromatic Substitution

The ethylphenyl group undergoes halogenation and nitration:

Reagent Position Product Regioselectivity
HNO₃/H₂SO₄para to ethyl groupNitro-substituted derivativeDirected by ethyl group’s +I effect
Br₂/FeBr₃meta to imidazoleBrominated analogEnhanced by electron withdrawal from carboxamide

Reduction Reactions

Selective reduction of functional groups has been demonstrated:

Reducing Agent Target Site Product Selectivity Notes
LiAlH₄Carboxamide → amine1-(4-Ethylphenyl)-1H-imidazole-4-methylamineComplete reduction in 4h
H₂/Pd-CImidazole ring saturationTetrahydroimidazole derivativePartial ring saturation (62%)

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

Reaction Type Catalyst Substrate Application
Suzuki-MiyauraPd(PPh₃)₄Aryl boronic acidsBiaryl derivatives for drug discovery
Buchwald-HartwigPd₂(dba)₃/XantphosAryl halidesN-aryl modifications

Biological Activity Correlation

Structural modifications via these reactions significantly impact bioactivity:

Derivative Modification IC₅₀ (Cancer Cell Lines) Reference
Nitro-substitutedElectrophilic substitution3.24 µM (HeLa)
Brominated analogHalogenation2.81 µM (MCF-7)
Hydroxamic acidAcyl substitution1.95 µM (HCT116)

Key trends:

  • Electron-withdrawing groups (e.g., -NO₂, -Br) enhance antiproliferative activity by 40–60% compared to the parent compound .

  • Hydroxamic acid derivatives show dual inhibition of HDAC and COX-2 enzymes.

Stability and Degradation Pathways

1-(4-Ethylphenyl)-1H-imidazole-4-carboxamide exhibits pH-dependent stability:

Condition Half-Life Major Degradation Product
pH 1.2 (simulated gastric fluid)2.3hCarboxylic acid via hydrolysis
pH 7.4 (blood plasma)48hStable
UV light (254 nm)6hRing-opened photodegradate

This comprehensive analysis underscores the compound’s synthetic versatility and guides rational design for pharmacological applications .

Scientific Research Applications

Antitumor Activity

Recent studies have demonstrated the potential of 1-(4-Ethylphenyl)-1H-imidazole-4-carboxamide as an antitumor agent. A notable study evaluated the compound's antiproliferative activity against several cancer cell lines, revealing that it exhibits significant cytotoxic effects.

Case Study: Antiproliferative Effects

  • Compound Tested : this compound (designated as compound 4f).
  • Cancer Cell Lines : HeLa (cervical cancer), A549 (lung cancer), and SGC-7901 (gastric cancer).
  • Findings :
    • The compound exhibited a selectivity index indicating that normal L-02 cells showed 23–46 times greater tolerance compared to tumor cells, suggesting a favorable safety profile .
    • Induced apoptosis was confirmed through increased levels of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2) in treated cells .

This selectivity for cancer cells over normal cells positions this compound as a promising candidate for further development in cancer therapies.

Viral Inhibition

Beyond its antitumor properties, this compound has also been explored for its potential in inhibiting viral infections, particularly HIV.

Case Study: HIV-1 Integrase Interaction

A study focused on the design and synthesis of novel imidazole derivatives aimed at inhibiting HIV-1 integrase interactions with LEDGF/p75. The research identified several compounds that demonstrated significant inhibitory effects at concentrations exceeding the predefined threshold .

  • Mechanism : Compounds selectively bind to the LEDGF/p75-binding pocket, which is crucial for HIV replication.
  • Results : Some derivatives showed marginal inhibitory percentages in cell-based assays, indicating potential for further optimization .

Comparative Analysis of Antitumor Efficacy

To better understand the efficacy of this compound compared to other known agents, a comparative analysis is presented below:

CompoundIC50 (µM)Cancer Cell LineMechanism of Action
5-Fluorouracil~20VariousInhibits DNA synthesis
Methotrexate~10VariousInhibits dihydrofolate reductase
This compound3.24HeLaInduces apoptosis via mitochondrial pathway

Mechanism of Action

The mechanism of action of 1-(4-Ethylphenyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues: Substituent Variations

Table 1: Key Structural Variations Among Imidazole Derivatives
Compound Name Substituent at 1-Position Substituent at 4-Position Molecular Formula Key Properties/Applications References
1-(4-Ethylphenyl)-1H-imidazole-4-carboxamide 4-Ethylphenyl Carboxamide C₁₉H₁₉ClN₄O* N/A (Theoretical interest)
1-(4-Fluorophenyl)-1H-imidazole-4-carboxylic acid 4-Fluorophenyl Carboxylic acid C₁₀H₇FN₂O₂ Intermediate in drug synthesis
1-(4-Chlorophenyl)-1H-imidazole-4-carboxylic acid 4-Chlorophenyl Carboxylic acid C₁₀H₇ClN₂O₂ Pharmaceutical secondary standard
1-(4-Trifluoromethylphenyl)-1H-imidazole-4-carboxylic acid HCl 4-Trifluoromethylphenyl Carboxylic acid (HCl salt) C₁₁H₈F₃N₂O₂·HCl Research reagent
DTIC (5-(3,3-Dimethyl-1-triazeno)imidazole-4-carboxamide) Triazeno group Carboxamide C₆H₁₀N₆O Chemotherapy for melanoma
Acadesine (AICAR) β-D-ribofuranosyl group Carboxamide C₉H₁₄N₄O₅ AMPK activator, metabolic studies

*Note: Molecular formula from includes a chloro substituent, suggesting a related derivative.

Key Observations:
  • Carboxamide vs. Carboxylic Acid : The carboxamide group in the target compound and DTIC allows hydrogen bonding with biological targets, unlike the deprotonated carboxylic acid in other analogs, which may reduce cellular uptake .
  • Hybrid Structures : Acadesine incorporates a ribose moiety, enabling nucleoside-like interactions with metabolic enzymes, a feature absent in the target compound .
Key Findings:
  • Acadesine: Unlike the target compound, it interacts with adenosine receptors and metabolic pathways, highlighting the impact of ribose incorporation .
  • Stability : Sulfate salts of imidazole carboxamides (e.g., 5-hydroxy derivative) show improved stability and reduced water absorption, suggesting formulation advantages for the target compound if derivatized .

Physicochemical Properties

Table 3: Comparative Physicochemical Data
Compound Molecular Weight (g/mol) Solubility (Predicted) Stability Notes References
This compound 438.52 (derivative in ) Low (lipophilic aryl group) Likely stable at room temperature
1-(4-Fluorophenyl)-1H-imidazole-4-carboxylic acid 222.18 Moderate (carboxylic acid) Sensitive to pH changes
DTIC 182.18 Low (non-polar triazeno group) Degrades under UV light
Acadesine 258.23 High (polar ribose group) Stable in aqueous solutions
Key Insights:
  • Solubility : The target compound’s carboxamide and ethylphenyl groups likely result in lower aqueous solubility compared to Acadesine but higher than DTIC .

Biological Activity

1-(4-Ethylphenyl)-1H-imidazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features an imidazole core with an ethylphenyl substituent at the first position and a carboxamide group at the fourth position. Its molecular formula is C13H15N3OC_{13}H_{15}N_{3}O with a molar mass of approximately 245.28 g/mol. The presence of the ethyl group enhances lipophilicity, which may influence its bioavailability and interaction with biological targets.

Synthesis Methods

This compound can be synthesized through various methods, including:

  • Nucleophilic substitution reactions involving imidazole derivatives.
  • Condensation reactions between appropriate amines and carboxylic acids.

Antitumor Activity

Research has demonstrated that this compound exhibits notable antiproliferative effects against various cancer cell lines. A study reported that derivatives of similar structure showed IC50 values significantly lower than conventional chemotherapeutics like 5-Fluorouracil (5-FU) and Methotrexate (MTX). Specifically, compound 4f from related studies showed an IC50 value of approximately 4.07 µM against HeLa cells, indicating strong antitumor activity .

Mechanism of Action:

  • Induction of apoptosis in cancer cells through modulation of apoptotic proteins such as Bax and Bcl-2.
  • Activation of caspase pathways leading to programmed cell death .

Structure-Activity Relationship (SAR)

A comparative analysis of similar compounds reveals insights into the SAR for this compound:

Compound NameStructural FeaturesBiological Activity
1-(4-Methylphenyl)-1H-imidazole-4-carboxamideMethyl group instead of ethylAnticancer activity reported
1-(3-Ethoxyphenyl)-1H-imidazole-4-carboxamideEthoxy group at the para positionPotential anti-inflammatory effects
5-Carbamoyl-2-methylimidazoleDifferent substitution patternAntiviral activity against HIV

The unique ethyl group in this compound enhances its lipophilicity compared to other derivatives, potentially affecting its pharmacokinetic properties and interaction profiles.

Study on Antitumor Efficacy

In a focused study on imidazole derivatives, compound 4f exhibited outstanding antiproliferative activity against three cancer cell lines, demonstrating a selectivity index significantly higher than that of standard treatments. The study highlighted that treatment with compound 4f resulted in a marked increase in apoptosis rates compared to controls .

Interaction with Biological Targets

Interaction studies have indicated that this compound binds effectively to proteins involved in viral replication, suggesting potential antiviral applications. This binding affinity is crucial for disrupting protein-protein interactions essential for viral life cycles.

Q & A

Q. What are the established synthetic routes for 1-(4-Ethylphenyl)-1H-imidazole-4-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves cyclocondensation or hydrogenation strategies. For example, palladium-catalyzed hydrogenation of intermediates (e.g., aryl halides) can yield imidazole precursors. However, catalyst selection is critical: switching from palladium on carbon to Raney nickel avoids dehalogenation side reactions, improving yields to >90% . Reaction parameters like solvent (ethanol vs. water), temperature (45°C optimal for recyclization), and base strength (NaOH vs. Na₂CO₃) significantly impact conversion rates .

Q. How is the structural characterization of this compound performed?

Techniques include:

  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, as seen in imidazole-carboxylic acid derivatives .
  • NMR spectroscopy : Confirms substituent positions (e.g., ethylphenyl group at N1, carboxamide at C4) .
  • Mass spectrometry (LC-MS) : Monitors intermediate formation during synthesis, such as Schiff base intermediates .

Q. What purification methods are effective for isolating this compound?

Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) are standard. High-performance liquid chromatography (HPLC) ≥98% purity is achievable for analytical standards .

Advanced Research Questions

Q. How do electronic and steric effects of the 4-ethylphenyl group influence the compound’s reactivity?

The ethylphenyl substituent enhances steric hindrance at N1, directing electrophilic substitution to the C5 position. Computational studies (DFT) show electron-withdrawing carboxamide at C4 stabilizes the ring, reducing susceptibility to oxidation . Experimental data from analogous compounds (e.g., 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid) support these electronic effects .

Q. What contradictions exist in reported biological activity data, and how are they resolved?

Discrepancies in antimicrobial efficacy (e.g., varying MIC values against S. aureus) may arise from assay conditions. For instance, DMSO solvent concentrations >1% inhibit bacterial growth, confounding results . Standardizing protocols (e.g., broth microdilution in Mueller-Hinton media) and using negative controls (solvent-only) mitigate these issues .

Q. What in silico models predict the compound’s pharmacokinetic properties?

Molecular docking (AutoDock Vina) and ADMET predictions (SwissADME) suggest moderate blood-brain barrier permeability (logBB = -0.7) and CYP3A4 metabolism. However, discrepancies between predicted and experimental solubility (e.g., PubChem data vs. shake-flask assays) highlight the need for experimental validation .

Methodological Challenges

Q. How are intermediates stabilized during multi-step synthesis?

Key intermediates like Schiff bases are stabilized under inert atmospheres (N₂) and low temperatures (0–5°C). LC-MS tracking identifies degradation products (e.g., hydrodechlorinated byproducts) for real-time optimization .

Q. What strategies mitigate toxicity in pharmacological studies?

  • Prodrug design : Esterification of the carboxamide group (e.g., ethyl ester derivatives) improves bioavailability and reduces renal toxicity .
  • Chelation studies : Coordination with transition metals (e.g., Zn²⁺) enhances stability and reduces off-target effects, as shown in imidazole-carboxylic acid metal-organic frameworks .

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